![molecular formula C22H13NO2 B12903043 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione CAS No. 141341-96-0](/img/structure/B12903043.png)
8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione is a complex organic compound with the molecular formula C22H13NO2. It features a unique structure characterized by multiple aromatic rings and ketone groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione include:
- Isoindolo[1,2-a]isoquinoline derivatives
- Phenylisoquinoline derivatives
- Indoloisoquinoline derivatives
Uniqueness
What sets this compound apart is its unique combination of aromatic rings and ketone groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
141341-96-0 |
|---|---|
Formule moléculaire |
C22H13NO2 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
8-phenylisoindolo[1,2-a]isoquinoline-9,12-dione |
InChI |
InChI=1S/C22H13NO2/c24-17-10-11-18(25)20-19(17)21(15-7-2-1-3-8-15)23-13-12-14-6-4-5-9-16(14)22(20)23/h1-13H |
Clé InChI |
AHQAVSGMCKDEDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=O)C=CC(=O)C3=C4N2C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



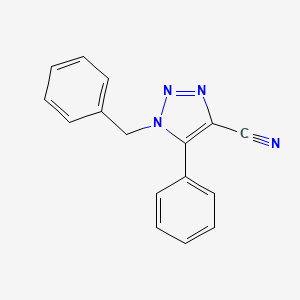
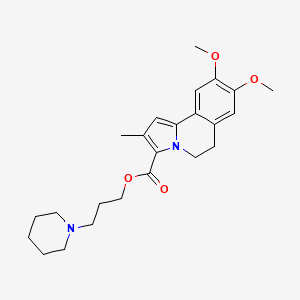
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)

![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
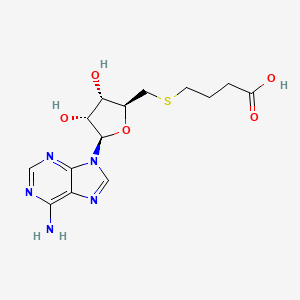
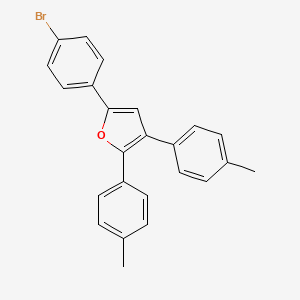

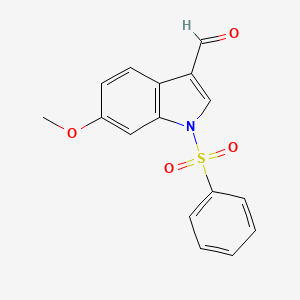
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
